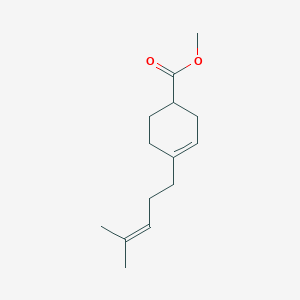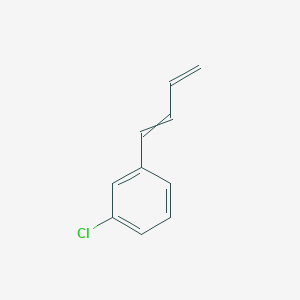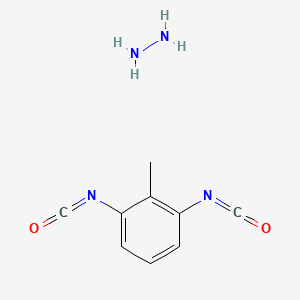
1,3-Diisocyanato-2-methylbenzene;hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisocyanato-2-methylbenzene;hydrazine is a chemical compound with the molecular formula C9H10N4O2. It is also known by other names such as 2,6-Diisocyanatotoluene and Isocyanic acid, 2-methyl-m-phenylene ester . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate derivative. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industrial applications.
准备方法
The synthesis of 1,3-Diisocyanato-2-methylbenzene;hydrazine typically involves the reaction of 2,6-diaminotoluene with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired diisocyanate product . Industrial production methods often involve continuous processes to maximize yield and efficiency. The reaction can be represented as follows:
C7H8(NH2)2+2COCl2→C9H6N2O2+4HCl
化学反应分析
1,3-Diisocyanato-2-methylbenzene;hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions are typically urea and urethane derivatives.
科学研究应用
1,3-Diisocyanato-2-methylbenzene;hydrazine has several scientific research applications:
Biology: The compound is studied for its potential use in bioconjugation reactions, where it can be used to link biomolecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is widely used in the production of flexible and rigid foams, elastomers, and coatings.
作用机制
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene;hydrazine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved include the formation of urea and urethane bonds, which are essential for the structural integrity of polyurethanes .
相似化合物的比较
1,3-Diisocyanato-2-methylbenzene;hydrazine can be compared with other diisocyanates such as:
Toluene 2,4-diisocyanate (TDI): Similar in structure but with different isomeric positions of the isocyanate groups.
Methylenediphenyl diisocyanate (MDI): Contains a methylene bridge between two phenyl rings, providing different reactivity and properties.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate with different physical and chemical properties.
The uniqueness of this compound lies in its specific isomeric structure, which influences its reactivity and the properties of the resulting polyurethanes.
属性
CAS 编号 |
53679-54-2 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;hydrazine |
InChI |
InChI=1S/C9H6N2O2.H4N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2/h2-4H,1H3;1-2H2 |
InChI 键 |
LOBRKHBTXXVLOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.NN |
相关CAS编号 |
53679-54-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


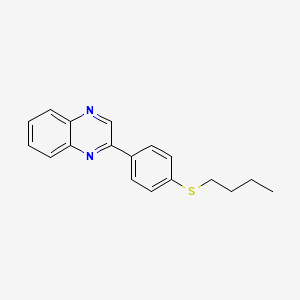
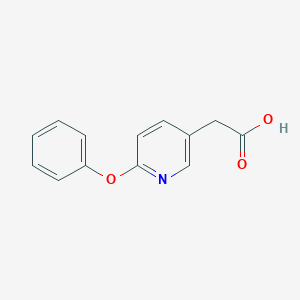
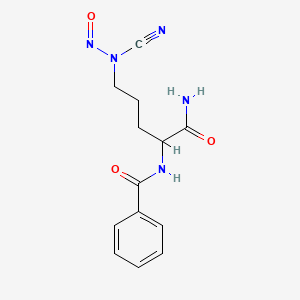
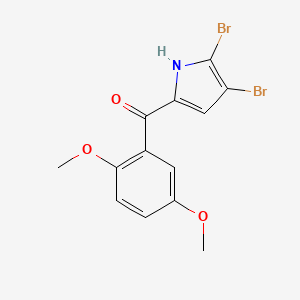
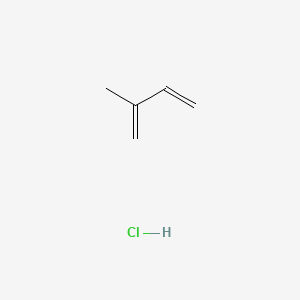
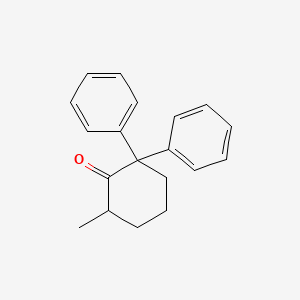
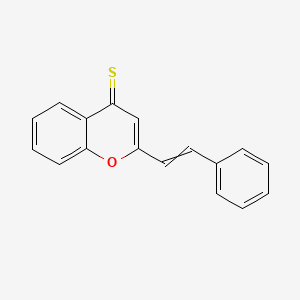
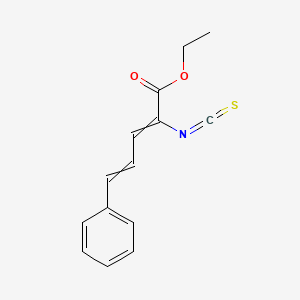

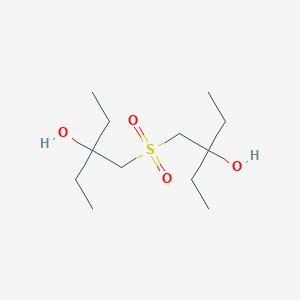
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
